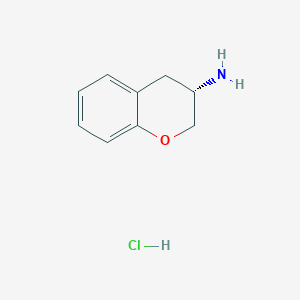

(S)-chroman-3-amine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

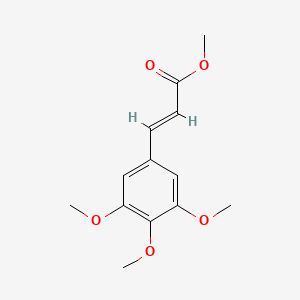

The synthesis of related chroman structures can be seen in the asymmetric synthesis of spiro[chroman-3,3'-indolin]-2'-ones, which involves the use of a reflexive-Michael reaction. This reaction is catalyzed by (R)-DPPOTMS/AcOH (R)-3/4b and occurs at room temperature, leading to the formation of compounds with high diastereo- and enantioselectivities . Although this does not directly describe the synthesis of (S)-chroman-3-amine hydrochloride, it provides insight into the synthetic strategies that could potentially be adapted for its synthesis.

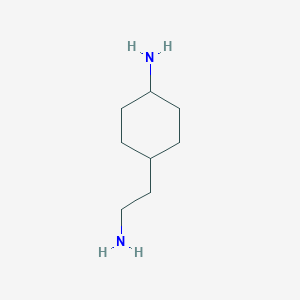

Molecular Structure Analysis

The molecular structure of chroman derivatives is characterized by the presence of a chroman core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. In the case of (S)-chroman-3-amine hydrochloride, the amine group would be expected to be attached to the third carbon of the chroman ring system. The stereochemistry "S" indicates the spatial arrangement of the amine substituent .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of (S)-chroman-3-amine hydrochloride. However, the synthesis of related compounds involves reactions such as the reflexive-Michael reaction, Wittig reaction, TCRA, acetal protection, and reduction reactions . These reactions are used to introduce various functional groups and to manipulate the stereochemistry of the chroman core, which could be relevant for the modification of (S)-chroman-3-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-chroman-3-amine hydrochloride are not detailed in the provided papers. However, based on the structure of chroman derivatives, one could expect (S)-chroman-3-amine hydrochloride to exhibit properties typical of aromatic amines, such as forming salts with acids and engaging in hydrogen bonding due to the presence of the amine group. The hydrochloride salt form would likely increase its water solubility compared to the free base .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions with Amines : (S)-chroman-3-amine hydrochloride is involved in the synthesis of 3-(polyhaloacyl)chromones. These chromones undergo reactions with amines, resulting in the formation of chroman-4-ones with substituted aminomethylene groups (Sosnovskikh, Irgashev, & Barabanov, 2006).

Conformational Studies : Research on derivatives of (S)-chroman-3-amine, such as cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines, has provided insights into the configurations and preferred conformations of these compounds (Booth, Huckle, & Lockhart, 1973).

Ring Contraction in Sulfenamides : The reaction of chroman-4-ones with secondary amines leads to the formation of sulfenamides, which upon hydrolysis undergo a ring contraction, resulting in the production of benzo[b]thiophen-3-ones (Gabbutt, Hepworth, Heron, & Kanjia, 1994).

Addition Reactions with Aromatic Amines : The nucleophilic addition of aromatic primary amines to chromones, including derivatives of (S)-chroman-3-amine, can lead to various chroman-4-one derivatives. These addition reactions are facilitated by specific substituent groups (Fitton, Frost, Houghton, & Suschitzky, 1979).

Ring Transformation Studies : (S)-chroman-3-amine hydrochloride derivatives, when treated with various nucleophiles, exhibit diverse chemical reactivity leading to the formation of different heterocyclic compounds (Ibrahim, 2013).

Application in Drug Delivery Systems : The compound has been evaluated in the synthesis of chitosan hydrogels for pH- and thermo-responsive drug delivery applications, demonstrating its potential in controlled drug release mechanisms (Karimi et al., 2018).

Actinide Separation in Nuclear Waste : A novel extraction chromatographic resin, utilizing a quaternary amine-based liquid anion exchanger, has been developed for the sorption of actinides from nuclear waste solutions, highlighting its importance in nuclear chemistry (Horwitz et al., 1995).

Chromium Extraction : Studies have explored the use of amine extractants in the extraction of hexavalent chromium from hydrochloric acid solutions, providing insights into its potential for environmental and analytical applications (Someda, El-Shazly, & Sheha, 2005).

Eigenschaften

IUPAC Name |

(3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742636 | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-chroman-3-amine hydrochloride | |

CAS RN |

211506-60-4, 1272756-08-7 | |

| Record name | 2H-1-Benzopyran-3-amine, 3,4-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211506-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

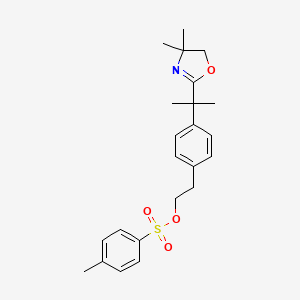

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

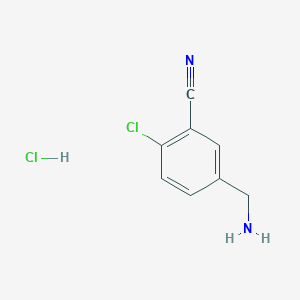

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)